An In-depth Technical Guide to 4-Bromo-4,4-difluorobutan-1-ol (CAS Number 155957-60-1)
An In-depth Technical Guide to 4-Bromo-4,4-difluorobutan-1-ol (CAS Number 155957-60-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-4,4-difluorobutan-1-ol (CAS No. 155957-60-1), a halogenated alcohol of significant interest in synthetic and medicinal chemistry. This document consolidates available physicochemical data, outlines general synthetic strategies, discusses its potential applications, and provides essential safety information. Due to the limited availability of public experimental data, this guide combines reported information with predicted properties to offer a thorough profile of the compound.
Chemical Identity and Physicochemical Properties
4-Bromo-4,4-difluorobutan-1-ol is an organofluorine compound characterized by a four-carbon chain with a primary alcohol at one end and a bromine and two fluorine atoms at the other.[1] This unique substitution pattern imparts distinct chemical reactivity and properties valuable for the synthesis of complex molecules.
Table 1: Physicochemical Properties of 4-Bromo-4,4-difluorobutan-1-ol
| Property | Value | Source |
| CAS Number | 155957-60-1 | [1][2][3] |
| Molecular Formula | C₄H₇BrF₂O | [1][2] |
| Molecular Weight | 189.00 g/mol | [1][2] |
| IUPAC Name | 4-bromo-4,4-difluorobutan-1-ol | [1][2] |
| Canonical SMILES | C(CC(F)(F)Br)CO | [2] |
| InChI Key | YMVXWKFHZLGKAX-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 187.96483 Da | [2] |
| Topological Polar Surface Area | 20.2 Ų (Predicted) | [2] |
| XLogP3 | 1.3 (Predicted) | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 4-Bromo-4,4-difluorobutan-1-ol are not widely published, general synthetic strategies can be inferred from its structure.
General Synthesis Routes
Two primary conceptual pathways for the synthesis of 4-Bromo-4,4-difluorobutan-1-ol are:
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Halogenation of Butanol Derivatives: This approach would involve the sequential or simultaneous introduction of bromine and fluorine atoms onto a butanol-based starting material.
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Fluorination of Bromo Compounds: A plausible route involves the fluorination of a precursor such as 4-bromobutan-1-ol using a suitable fluorinating agent.[1]
A potential multi-step synthesis could also be designed to achieve the desired product with controlled stereochemistry and yield.[1]
Chemical Reactivity
The functional groups of 4-Bromo-4,4-difluorobutan-1-ol dictate its reactivity:
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Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles in SN2 reactions, allowing for the introduction of other functional groups.[1]
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Elimination Reactions: Treatment with a base can lead to elimination reactions, forming unsaturated compounds.[1]
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Oxidation/Reduction: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or the entire molecule can be subjected to reduction.[1]
Spectroscopic Data
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.97211 |
| [M+Na]⁺ | 210.95405 |
| [M-H]⁻ | 186.95755 |
| [M+NH₄]⁺ | 205.99865 |
| [M+K]⁺ | 226.92799 |
| [M+H-H₂O]⁺ | 170.96209 |
| [M+HCOO]⁻ | 232.96303 |
Data sourced from PubChemLite.
Applications in Research and Development
The unique structural features of 4-Bromo-4,4-difluorobutan-1-ol make it a valuable building block in several areas of chemical research and development.
Synthetic Chemistry
It serves as a versatile intermediate for the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of both a reactive bromine atom and a primary alcohol allows for orthogonal chemical modifications.
Drug Development
The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and bioavailability. As a fluorinated building block, 4-Bromo-4,4-difluorobutan-1-ol can be used to synthesize novel compounds for drug discovery programs.
Materials Science
The distinct properties imparted by the gem-difluoro and bromo functionalities suggest potential applications in the development of new materials with specific characteristics.[1]
Safety and Handling
Based on GHS classifications, 4-Bromo-4,4-difluorobutan-1-ol is considered a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-4,4-difluorobutan-1-ol is a promising chemical entity with significant potential as a building block in various fields, particularly in the synthesis of fluorinated organic molecules for pharmaceutical and materials science applications. While a comprehensive experimental dataset for this compound is not yet publicly available, the predicted properties and known reactivity patterns of its functional groups provide a solid foundation for its use in research and development. Further investigation into its synthesis and a full characterization of its properties would be highly beneficial to the scientific community.

